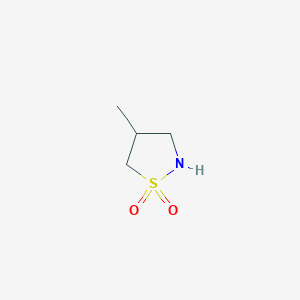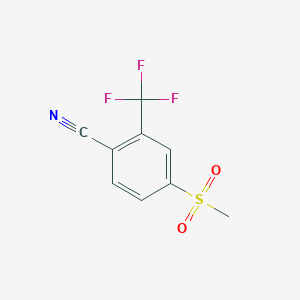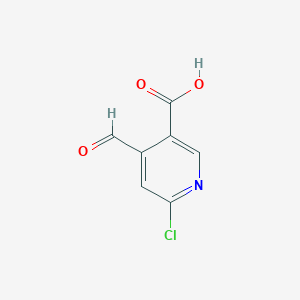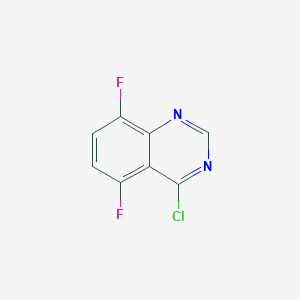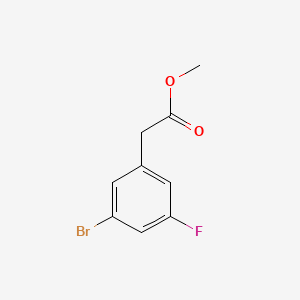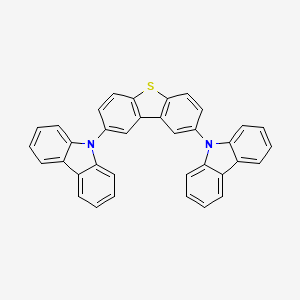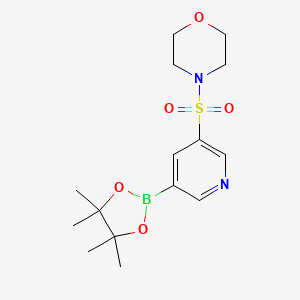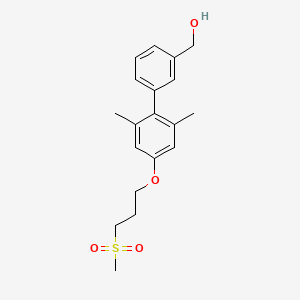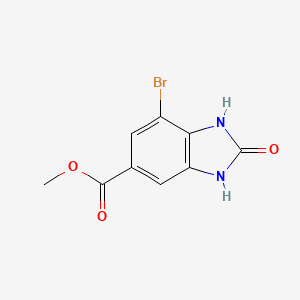
Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate
概要
説明
“Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O3 . It has an average mass of 271.068 Da and a monoisotopic mass of 269.963989 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodiazole ring substituted with a bromine atom at the 7th position and a methyl carboxylate group at the 5th position . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the retrieved papers.科学的研究の応用
Antiviral Activity
Indole derivatives, including those similar to methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate, have been reported to possess antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural similarity suggests that methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate could be explored for its potential antiviral applications.
Anti-inflammatory and Analgesic Activities
Compounds with an indole nucleus have been found to exhibit anti-inflammatory and analgesic activities. Some derivatives have been compared favorably with known drugs such as indomethacin and celecoxib in terms of their ulcerogenic index, indicating a potential for the development of new anti-inflammatory agents with fewer side effects .
Antimicrobial Action
The broad spectrum of antimicrobial action has been observed in certain indole derivatives. This suggests that methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate could be useful in the search for new antimicrobial drugs, potentially contributing to the treatment of various bacterial infections .
Antibacterial Applications in Dermatology
Derivatives of indole and imidazole have been used as intermediates in the synthesis of antibiotics like ozenoxacin, which is approved for the topical treatment of impetigo and other dermatological bacterial infections. This indicates that methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate could serve as an intermediate in the development of new antibacterial agents .
Antitumor Activity
Imidazole derivatives have been associated with antitumor activity. Given the structural relationship, methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate could be investigated for its potential use in cancer treatment, possibly as a chemotherapeutic agent or as a part of targeted drug delivery systems .
Antidiabetic Potential
The presence of an imidazole ring in some compounds has been linked to antidiabetic activity. This opens up the possibility of utilizing methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate in the development of new antidiabetic medications or as a pharmacophore in drug design .
Antifungal and Antihelmintic Uses
Imidazole-containing compounds have shown antifungal and antihelmintic activities. This suggests that methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate could be explored for its use in treating fungal infections and helminthiasis, contributing to the field of parasitology .
Role in Plant Hormone Research
Indole derivatives are structurally related to plant hormones like indole-3-acetic acid, which is produced by the degradation of tryptophan in higher plants. Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate could be used in research related to plant growth and development, potentially leading to agricultural applications .
作用機序
Target of Action
Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate, also known as methyl 7-bromo-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate, is a compound that belongs to the class of imidazole derivatives . Imidazole derivatives are known to interact with a wide range of biological targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting cell membrane integrity .
Biochemical Pathways
Imidazole derivatives are known to influence a broad range of biochemical pathways due to their interaction with various biological targets .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
特性
IUPAC Name |
methyl 7-bromo-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-8(13)4-2-5(10)7-6(3-4)11-9(14)12-7/h2-3H,1H3,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKSHESIUHOPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801141176 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-2,3-dihydro-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate | |
CAS RN |
1301214-77-6 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-2,3-dihydro-2-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301214-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-2,3-dihydro-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

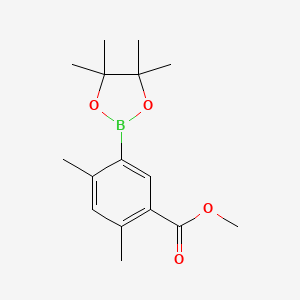
![2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid](/img/structure/B1428693.png)
